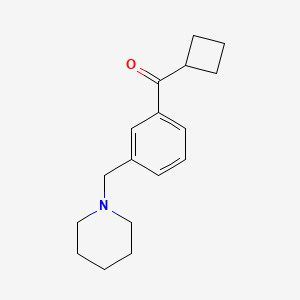
Cyclobutyl 3-(piperidinomethyl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 3-(piperidinomethyl)phenyl ketone, also known as CPK, is an organic compound1. It has a molecular formula of C17H23NO and a molecular weight of 257.37 g/mol1.
Synthesis Analysis
The synthesis of Cyclobutyl 3-(piperidinomethyl)phenyl ketone is not explicitly mentioned in the search results. However, it’s available for purchase for pharmaceutical testing2.Molecular Structure Analysis
The molecular structure of Cyclobutyl 3-(piperidinomethyl)phenyl ketone consists of a cyclobutyl group, a phenyl group, and a piperidinomethyl group1. The exact structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving Cyclobutyl 3-(piperidinomethyl)phenyl ketone are not detailed in the search results. More research may be needed to fully understand its reactivity.Physical And Chemical Properties Analysis
Cyclobutyl 3-(piperidinomethyl)phenyl ketone has a molecular weight of 257.37 g/mol1. Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Spiroannelation of Cyclopentanone
- Cyclobutyl phenyl sulfoxide and related compounds, including cyclobutyl phenyl ketone derivatives, have been synthesized and used effectively in the spiroannelation of cyclopentanone. This process involves the formation of β-hydroxy sulfoxides and subsequent ring enlargement and hydrolysis, leading to the production of cyclopentanones and sulfanylcyclopentene (Fitjer, Schlotmann, & Noltemeyer, 1995).
Interaction with Carbanion Centers
- Studies on cyclobutylcarbinyl phenyl ketones revealed no significant stabilization of adjacent carbanion centers by the cyclobutyl group, unlike the cyclopropyl group. This research helps in understanding the stabilizing effects of different cycloalkyl groups on carbanion centers (Güven & Peynircioǧlu, 2002).
Fischer Indolisation
- Cyclobutyl phenyl ketone phenylhydrazones undergo Fischer indolisation, leading to the formation of various indole derivatives. This reaction is significant in synthesizing complex heterocyclic compounds (Robinson, Khan, & Shaw, 1987).
Synthesis of Tetrahydrofurans and Cyclopentanones
- Cyclobutyl derivatives have been used in l-proline-catalyzed asymmetric aldol reactions with ketones, facilitating the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This highlights their utility in constructing carbo- and heterocyclic compounds (Bernard et al., 2007).
Cyclobutyl Phenyl Sulfide Synthesis
- Cyclobutyl phenyl sulfide, a precursor to cyclobutyl phenyl sulfoxide, has been synthesized for the large-scale production of glucokinase activators, potentially useful in treating type 2 diabetes. This demonstrates the applicability of cyclobutyl phenyl ketone derivatives in medicinal chemistry (Fyfe & Rasamison, 2005).
Antibacterial Activity
- Certain cyclobutyl benzofuran-2-yl-ketones and their derivatives have been synthesized and found to exhibit antimicrobial activity against various microorganisms, indicating their potential use in developing new antibacterial agents (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).
Safety And Hazards
Specific safety and hazard information for Cyclobutyl 3-(piperidinomethyl)phenyl ketone is not available in the search results. However, general safety measures for handling chemicals include moving to fresh air if inhaled, washing off with soap and plenty of water in case of skin contact, and flushing eyes with water as a precaution in case of eye contact3.
Direcciones Futuras
Cyclobutyl 3-(piperidinomethyl)phenyl ketone has gained a lot of attention in the scientific community due to its numerous applications in various fields1. However, the specific future directions are not mentioned in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-7-5-8-15)16-9-4-6-14(12-16)13-18-10-2-1-3-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBPGBTQNHCTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643170 |
Source


|
| Record name | Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3-(piperidinomethyl)phenyl ketone | |
CAS RN |
898793-68-5 |
Source


|
| Record name | Cyclobutyl[3-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)
![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)
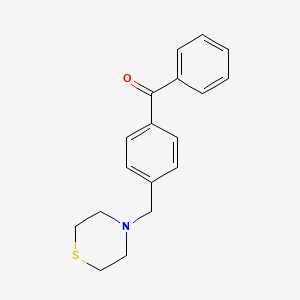
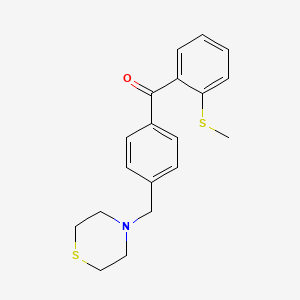
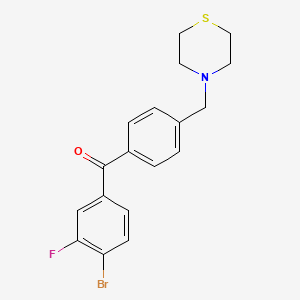
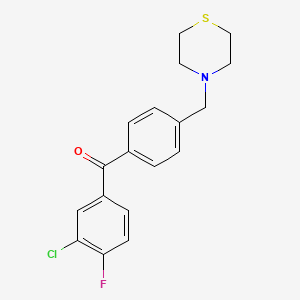
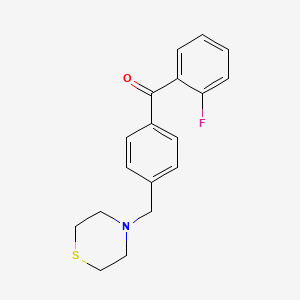
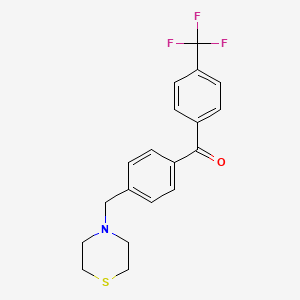
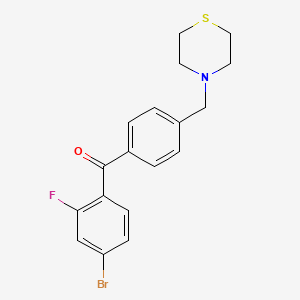
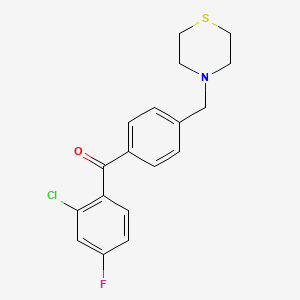
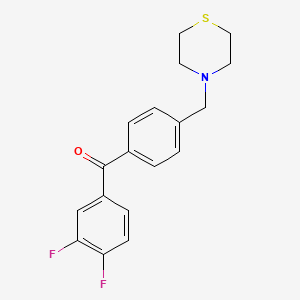
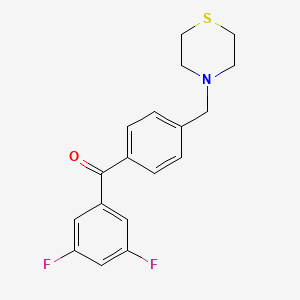
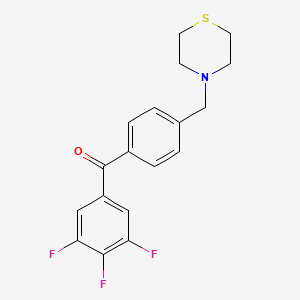
![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)